4-(4-Ethylpiperazin-1-yl)-2-propan-2-yloxyaniline
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Overview
Description
4-(4-Ethylpiperazin-1-yl)-2-propan-2-yloxyaniline is an organic compound with the molecular formula C12H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-propan-2-yloxyaniline typically involves the reaction of 4-ethylpiperazine with 2-propan-2-yloxyaniline under controlled conditions. The process may include the use of solvents such as chloroform or dichloromethane and catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-2-propan-2-yloxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-2-propan-2-yloxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions, particularly those involving piperazine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-propan-2-yloxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylpiperazin-1-yl)aniline
- 4-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride
- 2-(4-Ethyl-piperazin-1-yl)-ethylamine
Uniqueness
4-(4-Ethylpiperazin-1-yl)-2-propan-2-yloxyaniline is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H25N3O |
---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H25N3O/c1-4-17-7-9-18(10-8-17)13-5-6-14(16)15(11-13)19-12(2)3/h5-6,11-12H,4,7-10,16H2,1-3H3 |
InChI Key |
IEPJPDJUEGJZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC(C)C |
Origin of Product |
United States |
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